molecular formula C30H48O4 B12440273 Lupan-28-oic acid,20-hydroxy-3-oxo-

Lupan-28-oic acid,20-hydroxy-3-oxo-

Cat. No.: B12440273
M. Wt: 472.7 g/mol
InChI Key: OWUOWYKFORUAIE-OBVNRCCPSA-N
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Description

This compound is derived from the leaves of Mahonia bealei, a plant described in the Chinese Pharmacopeia as a remedy for inflammation and related diseases . It has garnered attention for its potential anti-inflammatory properties and its role in regulating various signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lupan-28-oic acid,20-hydroxy-3-oxo- involves several steps. One common method starts with the oxidation of betulin, a naturally occurring triterpene. The oxidation can be carried out using reagents such as osmium tetroxide (OsO4) and sodium periodate (NaIO4) in a dioxane-water solvent mixture . Another method involves the use of ruthenium trichloride (Ru(OH)Cl3) and sodium periodate (NaIO4) in ethyl acetate (EtOAc) and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and specialized applications. the synthesis methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Acid Chloride Formation and Subsequent Reactions

HOA undergoes acid chloride formation using oxalyl chloride in anhydrous dichloromethane at 20°C. This intermediate reacts with amines or alcohols to yield amides or esters, respectively . For example:

  • Synthesis of N'-{N-[3-oxo-lupan-28-oil]-9-aminononanoyl}-3-amino-3-phenyl-propionic acid :

    • Step 1 : Dihydrobetulonic acid (precursor) reacts with oxalyl chloride to form an acid chloride .

    • Step 2 : The acid chloride is coupled with 9-aminononanoic acid derivatives, followed by hydrolysis to produce the final compound .

Key Conditions :

  • Solvent: Dry methylene chloride.

  • Catalyst: Oxalyl chloride.

  • Temperature: 20°C.

  • Yield: ~96% for acid chloride formation .

Oxidative Decarboxylation

HOA derivatives undergo oxidative decarboxylation using lead tetraacetate [Pb(OAc)₄] or iodobenzene diacetate (PhI(OAc)₂) . This reaction produces 28-nor-lupene derivatives by eliminating CO₂ and forming double bonds .

Reaction Outcomes:

Starting MaterialReagents/ConditionsProducts (Ratio)
Betulonic acid derivativePb(OAc)₄, Pyridine, CF₃COOHΔ¹⁶,¹⁷-olefin : Δ¹⁷,²²-olefin = 1:1
3,20-Dioxo-29-nor-lupan-28-oic acidPb(OAc)₄, Cu(OAc)₂Δ¹⁶,¹⁷-olefin : Δ¹⁷,²²-olefin = 2:1

Mechanistic Insight :

  • The substituent at C-19 (methyl vs. hydrogen) dictates regioselectivity .

  • Acetoxylation at C-17α occurs as a side reaction .

Esterification

HOA forms esters under mild alkaline conditions. For instance:

  • Benzyl ester synthesis :

    • Reagents : Benzyl bromide, K₂CO₃.

    • Solvent : DMF.

    • Yield : 97% .

Applications : Ester derivatives enhance solubility for pharmacological testing .

Oxime Formation

HOA reacts with hydroxylamine to form oxime derivatives, which are intermediates for further functionalization:

  • Conditions : Sodium hydride (NaH) in DMF .

  • Example : Synthesis of (3E)-3-(hydroxyimino)lup-20(29)-en-28-oate for antiviral studies .

Key Reaction :

HOA+NH2OHNaH DMFOxime derivative\text{HOA}+\text{NH}_2\text{OH}\xrightarrow{\text{NaH DMF}}\text{Oxime derivative}

Functionalization at C-3 and C-20 Positions

  • C-3 Oxidation : HOA’s ketone group at C-3 participates in condensation reactions with hydrazines or semicarbazides to form hydrazones .

  • C-20 Hydroxylation : The hydroxyl group at C-20 can be acetylated or glycosylated to modify bioactivity .

Mechanistic and Stereochemical Considerations

  • Stereochemistry : The compound’s pentacyclic structure and stereochemistry at C-3, C-20, and C-28 influence reaction pathways and biological activity .

  • Regioselectivity : Substituents at C-19 determine the ratio of Δ¹⁶,¹⁷- vs. Δ¹⁷,²²-olefins during decarboxylation .

Scientific Research Applications

20-hydroxy-3-oxolupan-28-oic acid (HOA) is a lupane-type triterpene found in Mahonia bealei leaves, known for its anti-inflammatory properties . Research has explored its potential in various scientific research applications, particularly in the context of inflammation, cancer, and antiviral activities .

Scientific Research Applications

Anti-inflammatory Properties: HOA has demonstrated significant anti-inflammatory effects, particularly in the context of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . The compound inhibits the release of pro-inflammatory mediators by downregulating the PI3K/Akt and MAPKs signaling pathways . Studies have shown that HOA suppresses LPS-induced nuclear localization of p65, a major NF-κB subunit, thereby reducing inflammation . Transcriptional studies using RNA sequencing have further supported these findings, indicating that HOA influences a series of inflammatory and immune-related processes . It was observed that HOA downregulated immune-related mRNAs such as Saa3, Bcl2l1, Mapkapk2, Ccl9, Sdc4, Ddx3x, Socs3, Prdx5, Tlr4, Lif, IL15, Tnfaip3, Tet2, Tgf-β1, and Ccl20, which were initially upregulated by LPS .

Antiviral and Immunostimulatory Activities: Derivatives of lupane triterpenes, including those related to 20-hydroxy-3-oxo-lupan-28-oic acid, have been investigated for antiviral activities, specifically against HIV . These compounds exhibit both antiviral and immunostimulatory effects, making them promising candidates for developing antiviral drugs .

Anti-tumor Processes: Lupane triterpenoids exhibit a wide range of pharmacological effects and engage in important biological activities, especially those involving anti-tumor processes . 2-Cyano-lup-1-en-3-oxo-20-oic acid, a cyano derivative of betulinic acid, was found to be more cytotoxic than betulinic acid in pancreatic and colon cancer cells .

Other potential applications: Due to its various desirable properties, 20-hydroxy-3-oxo-lupan-28-oic acid could potentially be used in cosmetic formulations .

Comparison with Similar Compounds

Lupan-28-oic acid,20-hydroxy-3-oxo- is similar to other lupane-type triterpenes, such as betulinic acid and platanic acid . it is unique in its specific anti-inflammatory properties and its ability to regulate multiple signaling pathways. Other similar compounds include:

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(3aS,5aR,5bR,11aR)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18?,19?,20?,21?,23?,27-,28+,29+,30-/m0/s1

InChI Key

OWUOWYKFORUAIE-OBVNRCCPSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C3C1CCC4[C@]2(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C

Origin of Product

United States

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